molecular formula C11H10ClNO2 B2375824 2-Chloro-6,8-dimethoxyquinoline CAS No. 1339143-31-5

2-Chloro-6,8-dimethoxyquinoline

Cat. No. B2375824
CAS RN: 1339143-31-5
M. Wt: 223.66
InChI Key: FYARNBOTJWGQLI-UHFFFAOYSA-N
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Description

“2-Chloro-6,8-dimethoxyquinoline” is a chemical compound with the CAS Number: 1339143-31-5 . It has a molecular weight of 223.66 . The IUPAC name for this compound is 2-chloro-6,8-dimethoxyquinoline .


Molecular Structure Analysis

The InChI code for “2-Chloro-6,8-dimethoxyquinoline” is 1S/C11H10ClNO2/c1-14-8-5-7-3-4-10 (12)13-11 (7)9 (6-8)15-2/h3-6H,1-2H3 . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving “2-Chloro-6,8-dimethoxyquinoline” are not available, quinoline and its derivatives are known to undergo nucleophilic and electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-6,8-dimethoxyquinoline” include a molecular weight of 223.65 g/mol . The compound has a XLogP3-AA value of 2.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors .

Scientific Research Applications

Structural and Spectral Studies

  • Crystallographic and Spectral Analysis : The compound has been analyzed for its crystal structure and spectral properties. For instance, Mansour et al. (2013) performed comprehensive theoretical and experimental structural studies on a derivative of 2-Chloro-6,8-dimethoxyquinoline, using spectral methods and X-ray crystallography, which revealed insights into its molecular structure and interactions (Mansour et al., 2013).

Synthesis and Chemical Properties

  • Synthesis and Modification : Various studies focus on the synthesis and modification of 2-Chloro-6,8-dimethoxyquinoline derivatives. Franciò et al. (1999) explored the synthesis of chiral ligands based on 8-Chloroquinoline and their complexes with different metals (Franciò et al., 1999). Similarly, Osborne and Warmsley (1994) discussed the sonochemical dehalogenation of substituted 2,4-dichloroquinolines (Osborne & Warmsley, 1994).

Biological Applications

  • Cytotoxicity and Biological Activity : Research has been conducted on the cytotoxicity and biological activities of derivatives of 2-Chloro-6,8-dimethoxyquinoline. For instance, Bawa et al. (2009) synthesized and screened 2-chloroquinoline containing pyrazoline derivatives for their antimicrobial activity against various bacterial and fungal strains (Bawa et al., 2009).

Material Science and Engineering

  • Material Science Applications : The compound has applications in material science as well. Luo and Sun (2014) studied new metastable forms of 6-chloroquinolin-2(1H)-one, a structurally similar compound, for their inclusion and packing properties, highlighting the potential for material engineering applications (Luo & Sun, 2014).

Mechanism of Action

Target of Action

Quinoline derivatives, to which this compound belongs, are known for their diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer properties . The specific targets can vary depending on the exact structure of the quinoline derivative and its functional groups.

Mode of Action

Quinoline derivatives are known to interact with various biological targets through different mechanisms, such as inhibition of key enzymes or interaction with cellular structures . The specific mode of action can depend on the exact structure of the quinoline derivative and its functional groups.

Biochemical Pathways

Quinoline derivatives are known to interfere with various biochemical pathways, depending on their specific targets and mode of action .

Result of Action

Quinoline derivatives are known to exert various effects at the molecular and cellular levels, depending on their specific targets and mode of action .

Action Environment

The action, efficacy, and stability of 2-Chloro-6,8-dimethoxyquinoline can be influenced by various environmental factors . These can include factors related to the compound itself (such as its formulation and stability), the patient (such as their physiological state and genetic factors), and the broader environment (such as temperature and pH).

properties

IUPAC Name

2-chloro-6,8-dimethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-14-8-5-7-3-4-10(12)13-11(7)9(6-8)15-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYARNBOTJWGQLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC(=N2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1339143-31-5
Record name 2-chloro-6,8-dimethoxyquinoline
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